苯并咪唑,4-溴-2-(三氟甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

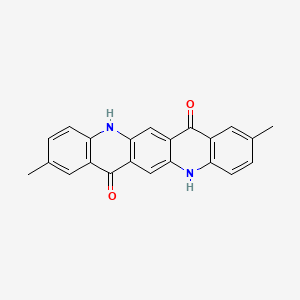

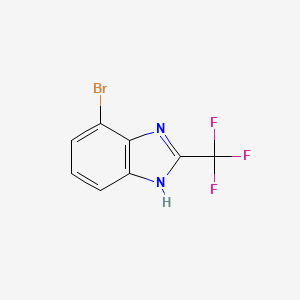

Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities. The specific compound "4-bromo-2-(trifluoromethyl)-benzimidazole" is a variant within this class that incorporates both a bromo and a trifluoromethyl group into the benzimidazole core structure. This modification is expected to influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, novel tripodal-benzimidazole derivatives were synthesized using a Schiff base reaction involving 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine and different diamine derivatives . Another approach described the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole to produce 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles . Additionally, a one-pot synthesis method has been reported for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives using trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of a 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . Similarly, the structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was studied using NMR, IR, and UV/Vis spectroscopy, with the crystal and molecular structure of one compound confirmed by X-ray diffraction .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to synthesize further functionalized compounds. For instance, the bromination of 2-difluoromethyl groups led to the formation of bromodifluoromethyl benzo-1,3-diazoles . Additionally, reactions with hydrazonoyl halides have been used to synthesize triazolo[4,3-a]benzimidazole and unsymmetrical azine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by the presence of substituents such as the trifluoromethyl group. For example, the incorporation of trifluoromethyl groups unsymmetrically in polyimides improves their solubility without decreasing their physical properties, leading to high glass transition temperatures and thermal stability . The electrochemical behaviors of tripodal-benzimidazole derivatives were studied by cyclic voltammetry, showing peaks with similar characteristics .

科学研究应用

合成和药理活性

- 苯并咪唑衍生物,包括 4-溴-2-(三氟甲基)-,已被合成并测试了它们的药理活性。这些化合物表现出镇痛、抗血小板和抗菌活性,以及对糖原磷酸化酶和二肽基肽酶-4 等酶的抑制作用 (Zhukovskaya 等人,2018).

聚酰亚胺合成和材料性能

- 含有苯并咪唑和三氟甲基基团的不饱和二胺单体已被用于合成可溶性聚酰亚胺。这些聚合物表现出高热稳定性和玻璃化转变温度,以及低热膨胀系数,这使得它们在材料科学中很有价值 (Choi 等人,2008).

抗菌和抗癌活性

- 苯并咪唑衍生物已被研究其抗菌和抗癌特性。某些衍生物已显示出对金黄色葡萄球菌和大肠杆菌等病原菌的疗效,以及在肝癌细胞系 HepG2 等细胞系中的肿瘤抑制能力 (Khalifa 等人,2018).

DNA 结合和抗真菌活性

- 苯并咪唑基金属(II)配合物已被合成并表征其结合 DNA 和表现出抗菌活性的能力。这些化合物在开发新的抗菌剂方面具有潜在的应用 (Mahmood 等人,2019).

抗原生动物和抗癌活性

- 带有三氟甲基基团的取代苯并咪唑已被合成并测试其抗原生动物和抗癌活性。它们对肠贾第虫、溶组织内阿米巴和阴道毛滴虫等原生动物以及各种癌细胞系表现出显着的活性 (Andrzejewska 等人,2002).

安全和危害

未来方向

属性

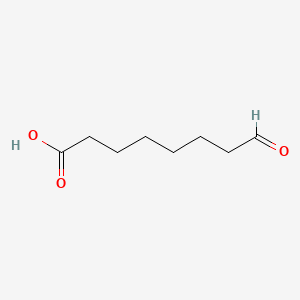

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSWJWXZVTVPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216048 |

Source

|

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

CAS RN |

6587-23-1 |

Source

|

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。